molecular formula C6H3Cl2F2N B8006518 3,5-Dichloro-2,6-difluoro-4-methylpyridine

3,5-Dichloro-2,6-difluoro-4-methylpyridine

Cat. No.: B8006518
M. Wt: 197.99 g/mol
InChI Key: AEQZLGOQOKWZJK-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,6-difluoro-4-methylpyridine is a halogenated pyridine derivative. Pyridine compounds are known for their wide range of applications in organic synthesis, pharmaceuticals, and agrochemicals. The presence of chlorine and fluorine atoms in the structure of this compound enhances its reactivity and makes it a valuable intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2,6-difluoro-4-methylpyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced separation techniques ensures the production of high-quality compounds suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2,6-difluoro-4-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various substituted pyridines, fluorinated compounds, and complex organic molecules .

Scientific Research Applications

3,5-Dichloro-2,6-difluoro-4-methylpyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2,6-difluoro-4-methylpyridine involves its interaction with specific molecular targets. The halogen atoms in the compound enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-2,4,6-trifluoropyridine
  • 3-Chloro-2,4,5,6-tetrafluoropyridine
  • 3,5-Difluoro-2,4,6-trichloropyridine

Uniqueness

3,5-Dichloro-2,6-difluoro-4-methylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of chlorine and fluorine atoms in the 3,5 and 2,6 positions, respectively, enhances its reactivity and makes it a versatile intermediate in various chemical reactions .

Properties

IUPAC Name

3,5-dichloro-2,6-difluoro-4-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F2N/c1-2-3(7)5(9)11-6(10)4(2)8/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQZLGOQOKWZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=C1Cl)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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